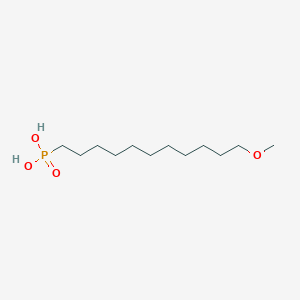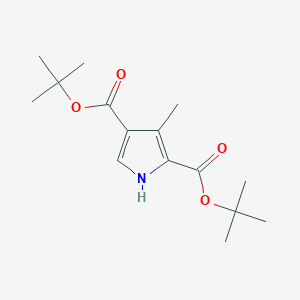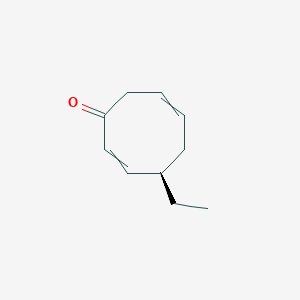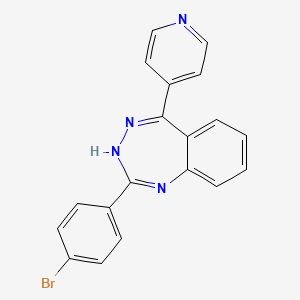
(11-Methoxyundecyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methoxyundecylphosphonic acid is an organic compound belonging to the class of phosphonic acid esters. It is characterized by the presence of a phosphonic acid functional group, which includes a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its ability to form self-assembled monolayers (SAMs) on various metal oxides and metal surfaces, making it valuable in surface modification and biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-methoxyundecylphosphonic acid typically involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure. The McKenna procedure is a two-step reaction that utilizes bromotrimethylsilane followed by methanolysis . This method is preferred due to its efficiency in producing high-purity phosphonic acids.
Industrial Production Methods: Industrial production of 11-methoxyundecylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Methoxyundecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids .
Applications De Recherche Scientifique
11-Methoxyundecylphosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 11-methoxyundecylphosphonic acid involves its ability to form strong bonds with metal and metal oxide surfaces. The phosphonic acid group interacts with the surface atoms, creating a stable and uniform monolayer. This interaction enhances the surface properties, such as hydrophobicity, biocompatibility, and chemical resistance . The molecular targets include metal oxides like titanium dioxide and silicon dioxide, which are commonly used in biomedical and industrial applications .
Comparaison Avec Des Composés Similaires
- 11-Hydroxyundecylphosphonic acid
- 11-Mercaptoundecylphosphoric acid
- 11-Phosphonoundecanoic acid
- 12-Mercaptododecylphosphonic acid
Comparison: 11-Methoxyundecylphosphonic acid is unique due to its methoxy functional group, which provides distinct chemical properties compared to its analogs. For instance, 11-hydroxyundecylphosphonic acid has a hydroxyl group, making it more hydrophilic, while 11-mercaptoundecylphosphoric acid contains a thiol group, enhancing its reactivity with metal surfaces . These differences make 11-methoxyundecylphosphonic acid particularly suitable for applications requiring specific surface modifications and chemical stability .
Propriétés
Numéro CAS |
628684-72-0 |
|---|---|
Formule moléculaire |
C12H27O4P |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
11-methoxyundecylphosphonic acid |
InChI |
InChI=1S/C12H27O4P/c1-16-11-9-7-5-3-2-4-6-8-10-12-17(13,14)15/h2-12H2,1H3,(H2,13,14,15) |
Clé InChI |
ICHURCNDXZEUOL-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCCCCCCCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)

![Diphenyl[2-(triisocyanatosilyl)ethyl]phosphane](/img/structure/B14225177.png)

![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14225196.png)

![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)

![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
